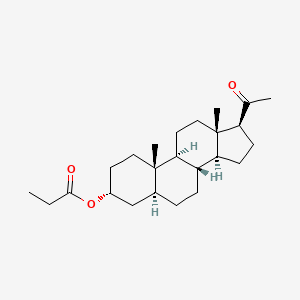

3-(1-Oxopropoxy)-pregnan-20-one

Beschreibung

3-(1-Oxopropoxy)-pregnan-20-one (CAS: 171494-53-4) is a synthetic steroid derivative classified as the propyl ester of allopregnanolone (3α-hydroxy-5α-pregnan-20-one) . Its molecular formula is C₂₄H₃₈O₃, with a molecular weight of 374.54. The compound is used in biochemical research, particularly in studies involving hormonal signaling and neurosteroid metabolism .

Eigenschaften

Molekularformel |

C24H38O3 |

|---|---|

Molekulargewicht |

374.6 g/mol |

IUPAC-Name |

[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |

InChI |

InChI=1S/C24H38O3/c1-5-22(26)27-17-10-12-23(3)16(14-17)6-7-18-20-9-8-19(15(2)25)24(20,4)13-11-21(18)23/h16-21H,5-14H2,1-4H3/t16-,17+,18-,19+,20-,21-,23-,24+/m0/s1 |

InChI-Schlüssel |

RNWMUKCPAMDUIQ-GLRRTJSDSA-N |

Isomerische SMILES |

CCC(=O)O[C@@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)C)C)C |

Kanonische SMILES |

CCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(=O)C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxopropoxy)-pregnan-20-one typically involves the esterification of a hydroxyl group at the 3-position of the pregnane skeleton. One common method involves the use of 11-deoxycortisol as a starting material. The secondary hydroxyl group at the 17-alpha position is selectively esterified using a chemical protecting group, while the primary hydroxyl group at the 21-position remains unmodified . The reaction conditions are mild, and the process is suitable for large-scale industrial preparation.

Industrial Production Methods

Industrial production of 3-(1-Oxopropoxy)-pregnan-20-one often employs biocatalysts such as lipases from Candida species to achieve selective esterification . This method offers advantages such as high yield, simple post-treatment, and mild reaction conditions, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Oxopropoxy)-pregnan-20-one undergoes various chemical reactions, including:

Oxidation: The ketone group at the 20-position can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The oxopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(1-Oxopropoxy)-pregnan-20-one has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.

Wirkmechanismus

The mechanism of action of 3-(1-Oxopropoxy)-pregnan-20-one involves its interaction with specific molecular targets and pathways. It primarily acts on steroid hormone receptors, modulating their activity and influencing gene expression. The compound can bind to glucocorticoid receptors, leading to anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Neurosteroids

Key Structural Features

Neuroactive steroids share a pregnane skeleton but differ in hydroxylation patterns, stereochemistry (5α vs. 5β reduction), and functional groups (e.g., esters, sulfates). These modifications critically influence their activity at GABAA receptors and other targets. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Pharmacological Comparison

Mechanistic Insights

GABAA Receptor Modulation

- Allopregnanolone (3α,5α-P) and pregnanolone (3α,5β-P) are potent positive modulators of GABAA receptors, enhancing chloride ion influx at nanomolar concentrations. Their activity requires a 3α-hydroxyl group and a 20-ketone . The 5α configuration (allopregnanolone) exhibits higher anesthetic potency, while the 5β isomer (pregnanolone) shows greater anxiolytic efficacy in rodent models .

- THDOC (3α,21-diOH-5α-P) , a metabolite of deoxycorticosterone, shares similar GABAA receptor affinity but demonstrates biphasic modulation of chloride uptake, suggesting interactions with multiple binding sites .

- 3β-OH isomers (e.g., 3β-OH-5α-P) are inactive at GABAA receptors, underscoring the stereospecificity of neurosteroid action .

Behavioral and Therapeutic Effects

- Anticonvulsant Activity : Both 3α,5α-P and 3α,5β-P show comparable efficacy in blocking pentylenetetrazol-induced seizures (ED₅₀ ~3 mg/kg) .

- Anxiolytic Effects: Pregnanolone (5β) outperforms allopregnanolone in the elevated plus-maze and Geller-Seifter tests, likely due to differential interactions with GABAA receptor subtypes .

- Anesthetic Potency: Allopregnanolone requires lower threshold doses (5.1 mg/kg vs. 6.6 mg/kg for pregnanolone) to induce EEG-defined anesthesia in rats .

Sulfated Derivatives and Non-GABA Targets

- 3α-Hydroxy-5β-pregnan-20-one sulfate inhibits NMDA receptor currents (EC₅₀: 62 µM), highlighting divergent effects of sulfation compared to nonsulfated analogs .

- Pregnenolone sulfate, another sulfated steroid, potentiates NMDA receptors but inhibits AMPA/kainate and glycine receptors , illustrating the complexity of steroid-receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.